1,4-Bis(2-chloro-4,5-difluorobenzoyl)piperazine
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Overview
Description
1,4-Bis(2-chloro-4,5-difluorobenzoyl)piperazine is a synthetic organic compound characterized by the presence of two benzoyl groups attached to a piperazine ring. The compound is notable for its unique chemical structure, which includes chlorine and fluorine atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1,4-Bis(2-chloro-4,5-difluorobenzoyl)piperazine typically involves the reaction of piperazine with 2-chloro-4,5-difluorobenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,4-Bis(2-chloro-4,5-difluorobenzoyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents include sodium hydroxide or potassium hydroxide, leading to the formation of hydroxyl-substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Scientific Research Applications
1,4-Bis(2-chloro-4,5-difluorobenzoyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-chloro-4,5-difluorobenzoyl)piperazine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
1,4-Bis(2-chloro-4,5-difluorobenzoyl)piperazine can be compared with other similar compounds, such as:
1-(2,4-Difluorobenzoyl)piperazine: This compound lacks the chlorine atoms present in this compound, resulting in different reactivity and biological activity.
1-(2-chloro-4,5-difluorobenzoyl)-4-(4-methoxyphenyl)piperazine:
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H12Cl2F4N2O2 |
---|---|
Molecular Weight |
435.2 g/mol |
IUPAC Name |
[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-(2-chloro-4,5-difluorophenyl)methanone |
InChI |
InChI=1S/C18H12Cl2F4N2O2/c19-11-7-15(23)13(21)5-9(11)17(27)25-1-2-26(4-3-25)18(28)10-6-14(22)16(24)8-12(10)20/h5-8H,1-4H2 |
InChI Key |
KMYRIJVWQZIYOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=C(C=C2Cl)F)F)C(=O)C3=CC(=C(C=C3Cl)F)F |
Origin of Product |
United States |
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